molecular formula C21H21NO5 B2967448 rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans CAS No. 2137136-44-6

rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans

Cat. No.: B2967448
CAS No.: 2137136-44-6
M. Wt: 367.401
InChI Key: UHRROSZUFYOBHX-OYRHEFFESA-N
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Description

The compound rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans is a stereoisomerically complex cyclobutane derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group, a hydroxyl group, and a methyl group at the 3-position of the cyclobutane ring. Its unique stereochemistry and functional groups distinguish it from analogous compounds, warranting a systematic comparison with structurally related molecules.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-20(26)11-21(12-20,18(23)24)22-19(25)27-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,26H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRROSZUFYOBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans typically involves multiple steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the Fmoc group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Hydroxylation and methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Piperidine, triethylamine

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of a free amine

Scientific Research Applications

The compound has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The Fmoc group can be cleaved under basic conditions, revealing the active amino group which can participate in further reactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Cyclobutane Derivatives

The target compound shares structural motifs with other Fmoc-protected cyclobutane carboxylic acids but differs in substituent placement and stereochemistry. Key comparisons include:

Compound Name Molecular Formula Substituents (Cyclobutane) Key Structural Differences Reference
Target Compound CₙHₘNOₓ* 1-Fmoc-amino, 3-hydroxy, 3-methyl Hydroxy and methyl at C3; trans configuration N/A
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid C₂₀H₁₉NO₄ 3-Fmoc-amino, 1-carboxylic acid Lacks hydroxy and methyl groups
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid C₂₀H₁₉NO₄ 1-Fmoc-amino, 1-carboxylic acid No substituents at C3; smaller steric bulk

*Exact molecular formula inferred; similar compounds suggest a formula near C₂₁H₂₁NO₅ (MW ~354.4 g/mol).

Comparison with Cyclopentane and Acyclic Analogues

Expanding beyond cyclobutanes, the target compound contrasts with Fmoc-protected cyclopentane and acyclic derivatives:

Compound Name Molecular Formula Ring System/Chain Substituents Reference
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid C₂₀H₂₃NO₄ Cyclopentane 3-Fmoc-amino, 1-carboxylic acid
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid C₂₁H₂₃NO₄ Acyclic Branched chain with dimethyl group
  • Acyclic Derivatives : Linear chains lack the stereochemical constraints of cyclic systems, favoring different binding interactions .

Physicochemical Properties and Stability

Key physicochemical parameters derived from similar compounds:

Property Target Compound* Compound Compound
Molecular Weight (g/mol) ~354.4 337.38 337.37
Storage Conditions Room temperature (inferred) Room temperature 2–8°C
Solubility Moderate (hydroxy group) Powder form Not specified
Hazard Statements H315, H319, H335 (similar) H315, H319, H335 H315, H319, H335

*Inferred from structural analogs. The hydroxyl group likely improves aqueous solubility compared to non-hydroxylated analogs .

Computational Similarity and Bioactivity Correlations

  • Tanimoto Coefficients : Computational models (e.g., MACCS fingerprints) could quantify similarity between the target compound and analogs. For example, the hydroxyl and methyl groups may reduce similarity (~70–80%) to simpler cyclobutane derivatives .
  • Bioactivity Clustering : Structurally related Fmoc-protected compounds often cluster in bioactivity profiles, suggesting shared targets (e.g., proteases or kinases) .

Biological Activity

Rac-(1R,3S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : rac-(1R,3S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid
  • Molecular Formula : C22H23NO4
  • CAS Number : 2679805-19-5
  • Molecular Weight : 365.43 g/mol

The compound's biological activity is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. It has been shown to act as a modulator of E3 ubiquitin ligases, particularly cereblon, which plays a crucial role in the ubiquitin-proteasome system. This interaction can lead to the degradation of target proteins associated with various diseases, including cancer.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
E3 Ligase Modulation Inhibits specific E3 ligases leading to targeted degradation of proteins.
Antitumor Activity Exhibits cytotoxic effects against certain cancer cell lines.
Anti-inflammatory Effects Reduces inflammation markers in vitro.

Antitumor Activity

A study published in Cancer Research demonstrated that rac-(1R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.

E3 Ligase Interaction

Research indicates that this compound effectively binds to cereblon E3 ligase, facilitating the ubiquitination and subsequent degradation of target oncoproteins. This was evidenced by a series of in vitro assays where the compound was shown to enhance the degradation of proteins associated with tumor growth.

Anti-inflammatory Properties

In addition to its antitumor effects, rac-(1R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid has demonstrated anti-inflammatory properties in models of acute inflammation. It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

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